molecular formula C17H20N2O2S B5771265 1-(2,5-Dimethoxyphenyl)-3-(3,5-dimethylphenyl)thiourea

1-(2,5-Dimethoxyphenyl)-3-(3,5-dimethylphenyl)thiourea

Cat. No.: B5771265
M. Wt: 316.4 g/mol
InChI Key: ABRNXGBWJWRPIT-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-(3,5-dimethylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom. This compound is characterized by the presence of two aromatic rings substituted with methoxy and methyl groups, respectively, and a thiourea functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(3,5-dimethylphenyl)thiourea typically involves the reaction of 2,5-dimethoxyaniline with 3,5-dimethylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-3-(3,5-dimethylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are used.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro, bromo, or sulfonyl derivatives of the aromatic rings.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-3-(3,5-dimethylphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(3,5-dimethylphenyl)thiourea is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethoxyphenyl)-3-phenylthiourea
  • 1-(3,5-Dimethylphenyl)-3-phenylthiourea
  • 1-(2,5-Dimethoxyphenyl)-3-(4-methylphenyl)thiourea

Uniqueness

1-(2,5-Dimethoxyphenyl)-3-(3,5-dimethylphenyl)thiourea is unique due to the specific substitution pattern on its aromatic rings. The presence of both methoxy and methyl groups can influence its chemical reactivity and biological activity, making it distinct from other thiourea derivatives.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(3,5-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-11-7-12(2)9-13(8-11)18-17(22)19-15-10-14(20-3)5-6-16(15)21-4/h5-10H,1-4H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRNXGBWJWRPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NC2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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